N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2415491-86-8
VCID: VC6505064
InChI: InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20)
SMILES: CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C
Molecular Formula: C15H21N7
Molecular Weight: 299.382

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2415491-86-8

Cat. No.: VC6505064

Molecular Formula: C15H21N7

Molecular Weight: 299.382

* For research use only. Not for human or veterinary use.

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine - 2415491-86-8

Specification

CAS No. 2415491-86-8
Molecular Formula C15H21N7
Molecular Weight 299.382
IUPAC Name N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20)
Standard InChI Key NXHWXCTVIBIYCH-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C

Introduction

Chemical Identity and Structural Features

N-Ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine belongs to the class of bis-heterocyclic amines, characterized by two pyrimidine rings connected via a piperazine moiety. Key physicochemical properties are summarized below:

PropertyValue
CAS Number2415630-45-2
Molecular FormulaC15H21N7\text{C}_{15}\text{H}_{21}\text{N}_7
Molecular Weight299.37 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The structure comprises a central pyrimidin-4-amine core substituted at the 2-position with a piperazine group, which is further modified at the 4-position with a 2-methylpyrimidine ring. The ethylamine group at the 4-position of the pyrimidine introduces a basic nitrogen, enhancing potential interactions with biological targets . Conformational analysis of analogous compounds reveals that nonbonding interactions (e.g., sulfur–nitrogen or sulfur–oxygen) stabilize active conformations critical for receptor binding .

Synthetic Routes and Methodological Considerations

While no explicit synthesis for N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is documented, its preparation can be inferred from methods used for structurally related PAMs of mAChRs . A representative synthetic pathway involves:

  • Core Formation: Condensation of 2-aminothiazole derivatives with substituted pyrimidines under basic conditions. For example, coupling 4-chloro-2-methylpyrimidine with piperazine in tetrahydrofuran (THF) using sodium hydride as a base .

  • Functionalization: Introduction of the ethylamine group via nucleophilic substitution or reductive amination. Ethylamine may be introduced using ethyl acrylate followed by hydrolysis .

  • Purification: Chromatographic separation (e.g., silica gel with hexane-ethyl acetate gradients) yields the final product .

Key intermediates include:

  • 4-Chloro-2-methylpyrimidine: Reacted with piperazine to form the piperazinylpyrimidine backbone.

  • N-Ethyl-4-aminopyrimidine: Generated via Buchwald–Hartwig coupling or palladium-catalyzed amination .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, as competing side reactions may form regioisomers. For instance, microwave-assisted synthesis at 170°C reduces reaction times and improves purity .

Pharmacological Profile and Mechanistic Insights

Although direct activity data for N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is lacking, its structural analogs exhibit potent PAM activity at M3 mAChRs. For example, compound 3g (a related N-pyrimidyl-2-thiazolamine) demonstrated a 23-fold shift in the carbachol (CCh) concentration–effect curve, indicating enhanced receptor sensitivity . Mechanistically, these compounds stabilize receptor conformations through:

  • Intramolecular interactions: Sulfur–nitrogen nonbonding interactions within the thiazolamine scaffold .

  • Allosteric modulation: Binding to extracellular or transmembrane domains to potentiate acetylcholine signaling .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis with low yields (e.g., 59% for intermediate 9a ).

  • Selectivity Gaps: Off-target effects at related GPCRs (e.g., serotonin receptors) are plausible but uncharacterized.

  • Toxicological Data: Acute and chronic toxicity profiles remain undefined.

Future research should prioritize:

  • In vivo Efficacy Studies: Testing in rodent models of bladder dysfunction or cognitive impairment.

  • Structure-Activity Relationship (SAR) Expansion: Modifying the ethyl group to optimize potency and selectivity.

  • Crystallographic Analysis: Resolving ligand-receptor complexes to guide rational design.

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